1-Pentyl-3-(8-bromo-1-naphthoyl)indole 1-Pentyl-3-(8-bromo-1-naphthoyl)indole JWH 018 is a synthetic cannabinoid (CB) that potently activates the central CB1 and peripheral CB2 receptors (Ki = 9.0 and 2.94 nM, respectively). This cannabimimetic compound has frequently been found in herbal blends. 2,3,4 JWH 424 is an 8-bromonaphthyl derivative of JWH 018 which shows a reduced selectivity for CB1 over CB2 (Ki = 20.9 and 5.4 nM, respectively). The properties of this compound in vivo are not known. This product is intended for forensic and research applications.
JWH 018 is a synthetic cannabinoid (CB) that potently activates the central CB1 and peripheral CB2 receptors (Ki = 9.0 and 2.94 nM, respectively). This cannabimimetic compound has frequently been found in herbal blends. JWH 424 is an 8-bromonaphthyl derivative of JWH 018 which shows a reduced selectivity for CB1 over CB2 (Ki = 20.9 and 5.4 nM, respectively).
Brand Name: Vulcanchem
CAS No.: 1366068-04-3
VCID: VC0531493
InChI: InChI=1S/C24H22BrNO/c1-2-3-6-15-26-16-20(18-11-4-5-14-22(18)26)24(27)19-12-7-9-17-10-8-13-21(25)23(17)19/h4-5,7-14,16H,2-3,6,15H2,1H3
SMILES: CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)Br
Molecular Formula: C24H22BrNO
Molecular Weight: 420.3 g/mol

1-Pentyl-3-(8-bromo-1-naphthoyl)indole

CAS No.: 1366068-04-3

Cat. No.: VC0531493

Molecular Formula: C24H22BrNO

Molecular Weight: 420.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-Pentyl-3-(8-bromo-1-naphthoyl)indole - 1366068-04-3

Specification

CAS No. 1366068-04-3
Molecular Formula C24H22BrNO
Molecular Weight 420.3 g/mol
IUPAC Name (8-bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Standard InChI InChI=1S/C24H22BrNO/c1-2-3-6-15-26-16-20(18-11-4-5-14-22(18)26)24(27)19-12-7-9-17-10-8-13-21(25)23(17)19/h4-5,7-14,16H,2-3,6,15H2,1H3
Standard InChI Key QXZYVJRMQVOOEQ-UHFFFAOYSA-N
SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)Br
Canonical SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)Br
Appearance Solid powder

Introduction

Chemical Structure and Molecular Composition

1-Pentyl-3-(8-bromo-1-naphthoyl)indole belongs to the broader class of naphthoylindoles, which are characterized by an indole core with a naphthoyl group attachment. The compound features two key structural elements: a pentyl chain at the 1-position of the indole ring and an 8-bromo-1-naphthoyl group at the 3-position. This specific combination of substituents contributes to its unique receptor binding profile and pharmacological activity .

The molecular structure demonstrates interesting conformational properties, particularly regarding bond rotation. Nuclear magnetic resonance studies have revealed evidence of restricted rotation about the bond between the naphthyl C-1 and the carbonyl carbon . This restricted rotation affects the three-dimensional conformation of the molecule, which likely influences how it interacts with cannabinoid receptors. Similar compounds in this series, such as 1-propyl-3-(8-bromo-1-naphthoyl)indole (JWH-428) and its 2-methyl analog (JWH-429), show characteristic NMR patterns where the methylene group adjacent to nitrogen appears as a multiplet at ambient temperature but resolves into a well-defined triplet at elevated temperatures (100°C) .

Physical and Chemical Properties

The chemical and physical properties of 1-Pentyl-3-(8-bromo-1-naphthoyl)indole are presented in Table 1, compiled from available scientific data.

Table 1: Physical and Chemical Properties of 1-Pentyl-3-(8-bromo-1-naphthoyl)indole

PropertyValueNotes
Chemical FormulaC24H22BrNOBased on molecular structure
Molecular WeightApproximately 420 g/molCalculated based on chemical formula
Structural ClassificationNaphthoylindoleSpecifically a halogenated derivative
Pharmacological ClassSynthetic cannabinoidDemonstrates full cannabinoid profile in vivo
Key Structural FeatureBromine at 8-position of naphthoyl groupDistinguished from other halogenated analogs
Conformational PropertyRestricted rotation around naphthyl-carbonyl bondObserved in NMR studies

Synthesis Methodologies

The synthesis of 1-Pentyl-3-(8-bromo-1-naphthoyl)indole follows established procedures for naphthoylindole compounds, with specific modifications to incorporate the bromine substituent at the 8-position of the naphthoyl group.

Preparation of Key Intermediates

The synthesis pathway begins with the preparation of 8-bromo-1-naphthoic acid, a crucial intermediate. This compound is synthesized from anhydro-8-(hydroxymercuri)-1-naphthoic acid, which itself is derived from 1,8-naphthoic anhydride through treatment of its bis-sodium salt with mercuric acetate .

The conversion to 8-bromo-1-naphthoic acid involves treating the anhydro acid with an aqueous solution of sodium bromide followed by addition of bromine . This represents a modification of procedures originally reported by Whitmore and later refined by Shechter's research group. The resulting 8-bromo-1-naphthoic acid serves as the precursor for the acylation reagent needed in subsequent steps.

Final Assembly and Purification

The synthesis of JWH-424 specifically employs direct acylation of the appropriately substituted indole with 8-bromo-1-naphthoyl chloride . This approach differs from alternative routes used for some related compounds that involved alkylation of 3-acylindoles. The four 3-(8-bromo-1-naphthoyl)indoles described in the literature, including JWH-424, JWH-425, JWH-428, and JWH-429, were all prepared using this direct acylation method .

Table 2: Synthetic Pathway for 1-Pentyl-3-(8-bromo-1-naphthoyl)indole

Synthetic StageReagents and ConditionsKey ProcessReference
Preparation of Starting Material1,8-naphthoic anhydride, Na salt formation, mercuric acetateFormation of anhydro-8-(hydroxymercuri)-1-naphthoic acid
Intermediate SynthesisAnhydro acid, aqueous NaBr, bromineFormation of 8-bromo-1-naphthoic acid
Acylation Reagent8-bromo-1-naphthoic acid, conversion to acid chlorideFormation of 8-bromo-1-naphthoyl chloride
Final Compound Assembly8-bromo-1-naphthoyl chloride, 1-pentylindoleDirect acylation reaction

Pharmacological Profile

1-Pentyl-3-(8-bromo-1-naphthoyl)indole has demonstrated significant pharmacological activity in research settings, with distinctive properties that differentiate it from other synthetic cannabinoids.

Structure-Activity Relationships

Research on naphthoylindoles has revealed important structure-activity relationships that help explain the distinctive properties of JWH-424. Studies have systematically investigated how various substituents at different positions of the naphthoyl moiety, including the 4-position and 8-position, affect binding to cannabinoid receptors and subsequent pharmacological activity .

Table 3: Comparison of JWH-424 with Related Naphthoylindole Compounds

CompoundChemical StructureCannabinoid Receptor ActivityIn Vivo ProfileReference
JWH-4241-Pentyl-3-(8-bromo-1-naphthoyl)indoleNot specifically quantified in available literatureFull cannabinoid profile
JWH-0181-Pentyl-3-(1-naphthoyl)indoleKi = 9 ± 5 nM (CB1)Typical cannabinoid pharmacology
JWH-0151-Propyl-2-methyl-3-(1-naphthoyl)indoleKi = 13.8 ± 4.6 nM (CB2), Ki = 164 ± 22 nM (CB1)CB2-selective effects
JWH-4571-Pentyl-3-(8-chloro-1-naphthoyl)indoleNot specifically quantified in available literatureNot fully characterized

Among the various structural analogs examined, JWH-424 stands out as the only compound that produced the complete spectrum of cannabinoid effects in vivo . This suggests that the specific combination of the pentyl chain at the indole's 1-position and the bromine at the naphthoyl's 8-position creates an optimal configuration for cannabinoid receptor activation and subsequent pharmacological response.

Research Significance and Findings

The most noteworthy research finding regarding JWH-424 is its distinctive in vivo pharmacological profile. In studies evaluating various 3-(1-naphthoyl)indoles with different substituents, JWH-424 was identified as the only compound that produced the full cannabinoid profile in vivo . This observation is particularly significant in the context of structure-activity relationship studies for synthetic cannabinoids.

Comparative In Vivo Effects

EffectJWH-424 StatusComparison to Other NaphthoylindolesSignificance
Full Cannabinoid ProfilePresentUnique among tested compoundsIndicates optimal receptor interaction
HypothermiaLikely present (part of full profile)Variable in other compoundsComponent of cannabinoid tetrad
AnalgesiaLikely present (part of full profile)Variable in other compoundsComponent of cannabinoid tetrad
CatalepsyLikely present (part of full profile)Variable in other compoundsComponent of cannabinoid tetrad
Reduced Locomotor ActivityLikely present (part of full profile)Variable in other compoundsComponent of cannabinoid tetrad

Structure-Based Activity Analysis

The distinctive pharmacological profile of JWH-424 can be attributed to its specific structural features. Research in this field has established that both the nature of the substituent on the naphthoyl group and its position significantly influence cannabinoid receptor binding and subsequent in vivo effects . The 8-position of the naphthoyl group appears to be particularly important for optimal activity, with the bromine substituent providing the right combination of electronic and steric properties.

This structure-activity relationship has implications for the design of other synthetic cannabinoids with specific pharmacological profiles. The findings with JWH-424 demonstrate that selective modification of naphthoylindoles can produce compounds with distinctive cannabinoid receptor activating properties.

Conformational Analysis and Molecular Properties

Nuclear magnetic resonance studies of 1-Pentyl-3-(8-bromo-1-naphthoyl)indole and related compounds have revealed interesting conformational properties that may contribute to their pharmacological profiles. All of the 1-alkyl-3-(8-halo-1-naphthoyl)indoles, including JWH-424, show evidence of restricted rotation about the naphthyl C-1 bond and the carbonyl carbon .

Variable temperature 1H NMR experiments conducted on compounds in this series demonstrate temperature-dependent spectral changes consistent with conformational restrictions. For example, in the related compound 1-propyl-3-(8-bromo-1-naphthoyl)indole (JWH-428), at ambient temperature, the methylene group adjacent to nitrogen appears as a multiplet, while at elevated temperatures (100°C), it resolves into a well-defined triplet .

These conformational properties are significant because they affect the three-dimensional structure of the molecule, which in turn influences how it interacts with cannabinoid receptors. The restricted rotation observed in JWH-424 may position the key pharmacophore elements in an optimal orientation for receptor binding and activation, contributing to its full cannabinoid profile in vivo.

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